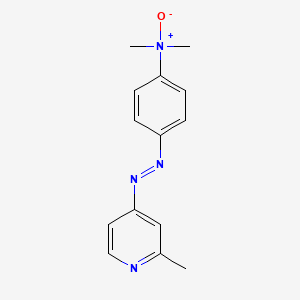
N,N-Dimethyl-4-(2-methyl-4-pyridylazo)aniline N-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dimethyl-4-(2-methyl-4-pyridylazo)aniline N-oxide is a chemical compound known for its distinctive properties and applications in various scientific fields. This compound is characterized by its azo group (-N=N-) and its ability to form stable complexes with metals, making it useful in analytical chemistry and material science.
Synthetic Routes and Reaction Conditions:
Classical Diazotization Reaction: The compound can be synthesized through a diazotization reaction, where an aniline derivative is treated with nitrous acid to form a diazonium salt, which then reacts with a pyridine derivative.
Oxidation Process: The N-oxide form is typically obtained by oxidizing the corresponding azo compound using oxidizing agents like hydrogen peroxide or peracetic acid.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.
Continuous Flow Process: Some production methods may involve continuous flow reactors to increase efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the azo group to hydrazine derivatives.
Substitution Reactions: Substitution reactions can occur at the aromatic ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracetic acid, and other strong oxidizers.
Reducing Agents: Sodium dithionite, hydrogen, and other reducing agents.
Substitution Reagents: Halogens, nitration agents, and alkylating agents.
Major Products Formed:
N-oxide Derivatives: Resulting from oxidation reactions.
Hydrazine Derivatives: Resulting from reduction reactions.
Substituted Azo Compounds: Resulting from substitution reactions.
科学研究应用
Chemistry: The compound is widely used in analytical chemistry for the detection and quantification of metal ions. It forms stable complexes with metals, which can be analyzed using various spectroscopic techniques.
Biology: In biological research, the compound is used as a fluorescent probe to study cellular processes and metal ion distribution within cells.
Industry: In material science, the compound is used to create thin films and coatings with specific properties, such as corrosion resistance and enhanced durability.
作用机制
The compound exerts its effects primarily through the formation of stable metal complexes. The azo group (-N=N-) and the N-oxide moiety play crucial roles in binding metal ions, which can then be detected or quantified using various analytical techniques. The molecular targets and pathways involved include metal ion binding sites and specific spectroscopic signatures.
相似化合物的比较
N,N-Dimethyl-4-(2-pyridylazo)aniline (PADA): Similar structure but lacks the methyl group at the 2-position of the pyridine ring.
N,N-Dimethyl-4-(2-thiazolylazo)aniline: Similar azo structure but with a thiazole ring instead of a pyridine ring.
Uniqueness:
Metal Binding Affinity: N,N-Dimethyl-4-(2-methyl-4-pyridylazo)aniline N-oxide has a higher affinity for certain metal ions compared to similar compounds, making it more effective in analytical applications.
Stability: The presence of the N-oxide group enhances the stability of the compound, allowing for more reliable and consistent results in various applications.
生物活性
N,N-Dimethyl-4-(2-methyl-4-pyridylazo)aniline N-oxide, a compound with significant implications in medicinal chemistry and biochemistry, exhibits a range of biological activities that merit detailed exploration. This article synthesizes findings from various studies, emphasizing its metabolic pathways, cytotoxic effects, and potential therapeutic applications.
- Molecular Formula : C13H14N4O
- Molecular Weight : 226.28 g/mol
- CAS Number : 13103-75-8
- Melting Point : 108-111 °C
The metabolism of this compound primarily involves N-oxidation and N-demethylation processes. Research indicates that flavin-containing monooxygenases are chiefly responsible for its N-oxidation, while cytochrome P450 enzymes facilitate N-demethylation reactions. These metabolic pathways lead to the formation of various metabolites, including aniline and N-methylaniline, which have been shown to possess distinct biological activities .
Table 1: Summary of Metabolic Pathways
| Reaction Type | Enzyme Involved | Major Products |
|---|---|---|
| N-Oxidation | Flavin-containing monooxygenases | N,N-Dimethyl-4-(2-pyridylazo)aniline N-oxide |
| N-Demethylation | Cytochrome P450 | Aniline, N-methylaniline |
| Ring Hydroxylation | Cytochrome P450 | 4-Aminophenol |
Cytotoxicity and Antitumor Activity
Studies have demonstrated that this compound exhibits cytotoxic properties , particularly against cancer cell lines. The compound has shown approximately tenfold lower cytotoxicity in non-cancerous fibroblasts compared to cancerous cells, suggesting its potential as an antitumor agent . This selective toxicity is crucial for developing targeted cancer therapies .
Case Study: Antitumor Efficacy
A recent study evaluated the compound's effects on various cancer cell lines, revealing a significant reduction in cell viability at concentrations above 50 µM. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in malignant cells .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties . It exhibits activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mode of action is hypothesized to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Table 2: Antimicrobial Activity Profile
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Cell membrane disruption |
| Escherichia coli | 64 µg/mL | Inhibition of metabolic pathways |
属性
CAS 编号 |
7347-46-8 |
|---|---|
分子式 |
C14H16N4O |
分子量 |
256.30 g/mol |
IUPAC 名称 |
N,N-dimethyl-4-[(2-methylpyridin-4-yl)diazenyl]benzeneamine oxide |
InChI |
InChI=1S/C14H16N4O/c1-11-10-13(8-9-15-11)17-16-12-4-6-14(7-5-12)18(2,3)19/h4-10H,1-3H3 |
InChI 键 |
IKIIIYDDQUJMHU-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CC(=C1)N=NC2=CC=C(C=C2)[N+](C)(C)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















